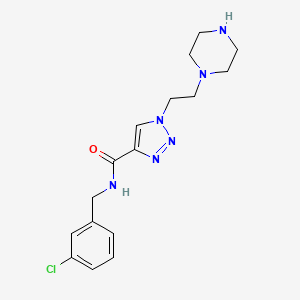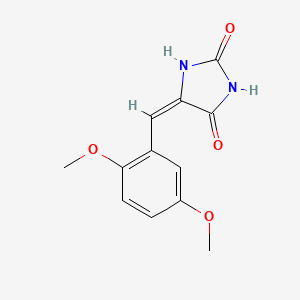![molecular formula C20H21NO5 B5560603 8-[2-(2-naphthyloxy)propanoyl]-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5560603.png)
8-[2-(2-naphthyloxy)propanoyl]-1,3-dioxa-8-azaspiro[4.5]decan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- Synthesis Methods : Similar compounds, such as 1,4-Dioxaspiro[4.5]decan-8-one, are synthesized using selective deketalization in acidic solutions, with acetic acid as a catalyst. This method has shown an increase in yield and a reduction in reaction time compared to traditional methods (Zhang Feng-bao, 2006).
Molecular Structure Analysis
- Structure Determination : Studies on related compounds involve characterizing their structures using techniques like IR, NMR, and mass spectroscopy. For example, the structure of 8,10-dimethyl-7,13-dioxa-10-azaspiro[5.7]tridecane was confirmed using these methods (B. F. Kukharev, 1995).
Chemical Reactions and Properties
- Chemical Reactions : Compounds in this family participate in various chemical reactions. For instance, 1,4-dioxa-8-azaspiro[4.5]decan-8-one derivatives have been used as ligands for σ1 receptors in tumor imaging (Fang Xie et al., 2015).
Physical Properties Analysis
- Physical Characteristics : The physical properties such as melting points and crystallization behavior can be inferred from related compounds. For example, APDA (a similar compound) was characterized for its crystallization and suitability for optical devices (K. Kagawa et al., 1994).
Chemical Properties Analysis
- Chemical Behavior : These compounds exhibit interesting chemical behaviors, such as stability against alkaline conditions and susceptibility to hydrolysis under certain conditions (H. Plieninger et al., 1975).
Aplicaciones Científicas De Investigación
ORL1 Receptor Agonists
Research has identified compounds with high affinity for the human ORL1 (orphanin FQ/nociceptin) receptor, exhibiting moderate to good selectivity versus opioid receptors. These compounds, including variations of the azaspirodecanone structure, behave as full agonists in biochemical assays, suggesting potential therapeutic applications in pain management and other neurological conditions (Röver et al., 2000).
Antimicrobial Agents
Bispiroheterocyclic systems derived from reactions involving compounds similar to the target molecule have shown promising antimicrobial activities. These systems have been synthesized and tested against various microorganisms, offering a new avenue for the development of antimicrobial drugs (Al-Ahmadi, 1996).
Nonlinear Optical Materials
Compounds incorporating the azaspirodecanone structure have been identified as potential materials for nonlinear optical devices. Their purification, single crystal growth, and characterization have demonstrated their suitability for application in devices like frequency doublers for laser diodes, highlighting their importance in the field of material science (Kagawa et al., 1994).
Antiviral Research
The azaspirodecanone scaffold has been utilized in the synthesis of compounds evaluated for their activity against human coronavirus and influenza virus. Certain derivatives showed promising inhibitory effects on human coronavirus replication, indicating the potential for development into antiviral drugs (Apaydın et al., 2019).
Immunomodulatory Agents
Spirogermanium, a related compound, and its derivatives have shown antiarthritic and suppressor cell-inducing activity, suggesting their potential as immunomodulatory agents for autoimmune diseases and tissue transplantation (Badger et al., 1990).
Propiedades
IUPAC Name |
8-(2-naphthalen-2-yloxypropanoyl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-14(25-17-7-6-15-4-2-3-5-16(15)12-17)18(22)21-10-8-20(9-11-21)13-24-19(23)26-20/h2-7,12,14H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKPBPRFEBQMBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2(CC1)COC(=O)O2)OC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-(2-Naphthyloxy)propanoyl]-1,3-dioxa-8-azaspiro[4.5]decan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl [(7-methoxy-4-methyl-2-quinazolinyl)thio]acetate](/img/structure/B5560525.png)
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyridinylacetamide](/img/structure/B5560527.png)


![8-fluoro-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]-2-quinolinecarboxamide](/img/structure/B5560585.png)
![{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5560588.png)
![10-[(4-methyl-1-piperidinyl)carbonyl]-10H-phenothiazine](/img/structure/B5560595.png)
![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5560596.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5560608.png)

![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5560626.png)

![N-[2-(4-fluorophenyl)ethyl]-2-(6-hydroxy-1,4-oxazepan-4-yl)acetamide](/img/structure/B5560633.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]indoline](/img/structure/B5560647.png)